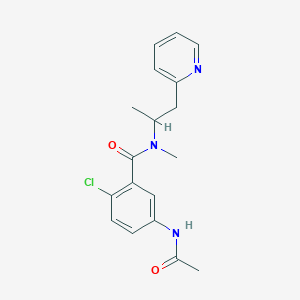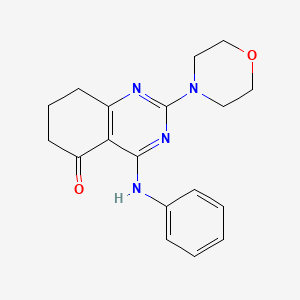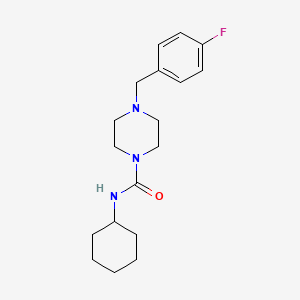
5-(acetylamino)-2-chloro-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(acetylamino)-2-chloro-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as ACY-1215 or Rocilinostat. It is a selective inhibitor of histone deacetylase 6 (HDAC6) that has been shown to have promising effects in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
The mechanism of action of ACY-1215 involves the inhibition of histone deacetylase 6 (HDAC6), an enzyme that plays a key role in regulating gene expression and protein degradation. By inhibiting HDAC6, ACY-1215 can increase the acetylation of proteins involved in various cellular processes, such as the regulation of cell growth and survival.
Biochemical and physiological effects:
Studies have shown that ACY-1215 can have various biochemical and physiological effects, depending on the specific cell type and disease model being studied. Some of the effects observed include:
- Inhibition of cancer cell growth and induction of apoptosis
- Reduction of toxic protein accumulation in the brain
- Improvement of cognitive function in animal models of neurodegenerative disorders
- Reduction of inflammation in animal models of autoimmune diseases
实验室实验的优点和局限性
One of the main advantages of using ACY-1215 in lab experiments is its selectivity for HDAC6. This allows researchers to specifically target this enzyme and study its role in various cellular processes. However, one limitation is that ACY-1215 may not be effective in all cell types or disease models, and further research is needed to determine its efficacy in different contexts.
未来方向
There are many potential future directions for research on ACY-1215. Some possible areas of focus include:
- Optimization of the synthesis method to improve yield and purity
- Development of new formulations for improved drug delivery
- Investigation of the effects of ACY-1215 in combination with other cancer treatments
- Exploration of the potential use of ACY-1215 in the treatment of other diseases, such as autoimmune disorders and infectious diseases
- Further elucidation of the molecular mechanisms underlying the effects of ACY-1215 on cellular processes
In conclusion, ACY-1215 is a promising compound with potential applications in various fields of scientific research. Its selective inhibition of HDAC6 makes it a valuable tool for studying the role of this enzyme in various cellular processes, and its potential therapeutic applications make it an exciting area of research for the future.
合成方法
The synthesis of ACY-1215 involves the reaction of 5-amino-2-chlorobenzamide with N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)acetamide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by column chromatography to obtain the final compound.
科学研究应用
ACY-1215 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that ACY-1215 can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Another area of research is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. ACY-1215 has been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in the brain and improving cognitive function.
属性
IUPAC Name |
5-acetamido-2-chloro-N-methyl-N-(1-pyridin-2-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12(10-14-6-4-5-9-20-14)22(3)18(24)16-11-15(21-13(2)23)7-8-17(16)19/h4-9,11-12H,10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYHROUNJOBBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)C2=C(C=CC(=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(acetylamino)-2-chloro-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5491532.png)
![2-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5491533.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]nicotinamide](/img/structure/B5491541.png)
![3-(4-fluorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5491547.png)
![3-(benzylthio)-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5491558.png)



![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5491583.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5491591.png)
![N-methyl-1-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5491597.png)
![6,8,9-trimethyl-4-propyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5491607.png)

![10-(3-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B5491622.png)